LogP Shift of +0.5–0.57 Units Relative to the Ethanone Analog: Lipophilicity-Driven Differentiation
The target compound (propan-1-one) has a computed XLogP3 of 2.4, while the closest analog, 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 25699-98-3), has an XLogP3 of 1.9, both computed by the same PubChem XLogP3 3.0 algorithm [1][2]. The resulting ΔLogP of +0.5 to +0.57 (vendor-reported LogP 2.465 vs. PubChem ethanone 1.9 = Δ0.57) exceeds the threshold typically considered sufficient to alter membrane permeability and plasma protein binding . This difference arises from the replacement of the acetyl methyl group with a propionyl ethyl group, adding one methylene unit.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem); LogP = 2.465 (Leyan vendor data) |
| Comparator Or Baseline | 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 25699-98-3): XLogP3 = 1.9 (PubChem) |
| Quantified Difference | ΔLogP = +0.5 to +0.57 (target more lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; vendor LogP from Leyan computed descriptors |
Why This Matters
For procurement decisions in drug discovery, a ΔLogP of this magnitude will meaningfully alter compound distribution in cellular assays, requiring distinct formulation strategies and dose-response interpretations that cannot be cross-read from ethanone analog data.
- [1] PubChem Compound Summary for CID 11194991, 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-. XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/152008-63-4 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 12238134, 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/25699-98-3 (accessed May 2026). View Source
